Cas no 1200575-83-2 (2-(4-Bromophenyl)sulfonylethanamine;hydrochloride)

2-(4-Bromophenyl)sulfonylethanamine hydrochloride is a brominated aromatic sulfone derivative with a primary amine functionality, rendered stable and soluble as its hydrochloride salt. This compound is of interest in pharmaceutical and agrochemical research due to its sulfonyl and amine groups, which serve as versatile intermediates in organic synthesis. The bromophenyl moiety enhances reactivity for further functionalization, such as cross-coupling reactions, while the sulfonylethanamine backbone contributes to potential bioactivity. The hydrochloride form ensures improved handling and storage stability. Its well-defined structure makes it suitable for applications in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators. High purity and consistent quality are critical for reproducible research outcomes.
2-(4-Bromophenyl)sulfonylethanamine;hydrochloride structure
1200575-83-2 structure
Product Name:2-(4-Bromophenyl)sulfonylethanamine;hydrochloride
CAS No:1200575-83-2
MF:C8H11BrClNO2S
MW:300.600439310074
CID:858506
Update Time:2025-07-23

2-(4-Bromophenyl)sulfonylethanamine;hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-[(4-BroMophenyl)sulfonyl]-ethanaMine HCl
    • 2-[(4-Bromophenyl)sulfonyl]-ethanamine hydrochloride
    • 2-[(4-Bromophenyl)sulfonyl]ethanamine HCl
    • 2-(4-Bromophenyl)sulfonylethanamine;hydrochloride
    • Inchi: 1S/C8H10BrNO2S.ClH/c9-7-1-3-8(4-2-7)13(11,12)6-5-10;/h1-4H,5-6,10H2;1H
    • InChI Key: LYCIPWMKRDUQHR-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)S(CCN)(=O)=O.Cl

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 239
  • Topological Polar Surface Area: 68.5

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2-(4-Bromophenyl)sulfonylethanamine;hydrochloride Related Literature

Additional information on 2-(4-Bromophenyl)sulfonylethanamine;hydrochloride

2-(4-Bromophenyl)sulfonylethanamine Hydrochloride: A Comprehensive Overview

The compound with CAS No. 1200575-83-2, commonly referred to as 2-(4-Bromophenyl)sulfonylethanamine hydrochloride, is a significant entity in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. The long-tail keyword for this compound, "2-(4-bromophenyl)sulfonylethanamine hydrochloride," highlights its chemical composition and functional groups, making it easier to identify and reference in scientific literature.

Recent studies have focused on the synthesis and characterization of this compound, emphasizing its role in drug discovery and material science. The sulfonamide group present in the molecule is known for its stability and bioavailability, making it a valuable component in pharmaceutical formulations. Researchers have explored its potential as a precursor for developing bioactive molecules, particularly in the context of enzyme inhibition and receptor targeting.

The 4-bromophenyl group attached to the sulfonamide moiety introduces electronic and steric effects that influence the compound's reactivity and selectivity. These properties have been leveraged in designing novel catalysts for organic transformations, where the bromine substituent plays a critical role in enhancing catalytic activity. Furthermore, the hydrochloride salt form of this compound ensures optimal solubility and stability under various experimental conditions.

In terms of applications, 2-(4-bromophenyl)sulfonylethanamine hydrochloride has been utilized in peptide synthesis as an activating agent for carboxylic acids. Its ability to facilitate efficient coupling reactions has made it a preferred reagent in solid-phase synthesis protocols. Additionally, recent advancements in green chemistry have highlighted its potential as an eco-friendly alternative to traditional reagents, reducing waste generation during synthetic processes.

The structural versatility of this compound also extends to its use in polymer chemistry. By incorporating this sulfonamide derivative into polymer backbones, researchers have developed materials with enhanced thermal stability and mechanical properties. These materials hold promise for applications in high-performance composites and advanced coatings.

From a mechanistic standpoint, the reactivity of 2-(4-bromophenyl)sulfonylethanamine hydrochloride is influenced by the electronic environment of the sulfonamide group. Computational studies have provided insights into its bonding interactions and transition state dynamics during chemical transformations. Such studies are pivotal for optimizing synthetic routes and predicting reaction outcomes.

In conclusion, 2-(4-bromophenyl)sulfonylethanamine hydrochloride stands out as a multifaceted compound with diverse applications across chemistry and related disciplines. Its unique combination of functional groups and structural features positions it as a valuable tool for advancing scientific research and industrial innovation.

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